2-(azepan-1-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azepane ring, a pyrrolidine sulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine sulfonyl group: This step involves the reaction of the azepane intermediate with a sulfonyl chloride derivative of pyrrolidine, often in the presence of a base such as triethylamine.
Acetamide formation: The final step involves the reaction of the sulfonylated azepane with an acetamide derivative, typically under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(azepan-1-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone adduct
- 4-[2-(1-azepanyl)ethoxy]benzaldehyde
Uniqueness
2-(azepan-1-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide stands out due to its unique combination of an azepane ring, pyrrolidine sulfonyl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H27N3O3S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C18H27N3O3S/c22-18(15-20-11-3-1-2-4-12-20)19-16-7-9-17(10-8-16)25(23,24)21-13-5-6-14-21/h7-10H,1-6,11-15H2,(H,19,22) |
InChI Key |
NPQOYUYOKARFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.